tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-morpholinoethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(morpholino)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-(Morpholino)ethanol→Tert-butyl 2-morpholinoethylcarbamate+HCl
Industrial Production Methods: In industrial settings, the production of tert-butyl 2-morpholinoethylcarbamate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl 2-morpholinoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The morpholine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl (2-aminophenyl)carbamate: This compound shares the tert-butyl carbamate structure but has an aminophenyl group instead of a morpholinoethyl group.
Tert-butyl carbamate: A simpler compound with only the tert-butyl and carbamate groups.
Tert-butyl-N-methylcarbamate: Similar structure with a methyl group attached to the nitrogen of the carbamate.
Uniqueness: tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where specific functionalities are required.
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-(2-morpholin-4-ylethyl)carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)12-4-5-13-6-8-15-9-7-13/h4-9H2,1-3H3,(H,12,14) |
InChI Key |
OXDYASFROJBNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCOCC1 |
Origin of Product |
United States |
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